2-Bromo-3-fluoro-4-hydroxybenzodifluoride
Overview
Description
2-Bromo-3-fluoro-4-hydroxybenzodifluoride is an organic compound that belongs to the class of halogenated phenols It is characterized by the presence of bromine, fluorine, and difluoromethyl groups attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-fluoro-4-hydroxybenzodifluoride typically involves the halogenation of a suitable phenol precursor. One common method is the bromination of 4-(difluoromethyl)-2-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at a controlled temperature to ensure selective bromination at the desired position on the phenol ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-fluoro-4-hydroxybenzodifluoride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The difluoromethyl group can be reduced under specific conditions to form different fluorinated compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenols or aromatic compounds.
Oxidation Reactions: Products include quinones or other oxidized phenolic compounds.
Reduction Reactions: Products include partially or fully reduced fluorinated compounds.
Scientific Research Applications
2-Bromo-3-fluoro-4-hydroxybenzodifluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique halogenation pattern makes it useful in the development of advanced materials with specific electronic or optical properties.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-fluoro-4-hydroxybenzodifluoride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its molecular targets. In material science, the compound’s electronic properties can influence the behavior of materials in electronic devices or sensors.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-(difluoromethyl)benzoic acid
- 3-Bromo-4-chloro-2-(difluoromethyl)quinoline
- 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
Uniqueness
2-Bromo-3-fluoro-4-hydroxybenzodifluoride is unique due to the specific arrangement of bromine, fluorine, and difluoromethyl groups on the phenol ring. This unique structure imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-4-(difluoromethyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3(7(10)11)1-2-4(12)6(5)9/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMVMYSSYAYMLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Br)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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